

# PI3K gamma signaling pathway and AZD3458

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | AZD3458  |           |  |  |
| Cat. No.:            | B1460639 | Get Quote |  |  |

An In-Depth Technical Guide to the PI3K Gamma Signaling Pathway and its Selective Inhibition by **AZD3458** 

# **Executive Summary**

The Phosphoinositide 3-kinase gamma (PI3Ky) signaling pathway is a critical regulator of immune cell function, particularly in myeloid cells, making it a key therapeutic target in immuno-oncology and inflammatory diseases. Dysregulation of this pathway is implicated in the creation of an immunosuppressive tumor microenvironment (TME) that can hinder anti-tumor immune responses and mediate resistance to immune checkpoint inhibitors. **AZD3458** is a potent, orally bioavailable, and highly selective small molecule inhibitor of the PI3Ky catalytic subunit, p110y. Preclinical data demonstrates that **AZD3458** effectively remodels the TME by modulating myeloid cell function, enhancing cytotoxic T-cell activity, and synergizing with checkpoint blockade therapies to promote tumor regression. This document provides a comprehensive technical overview of the PI3Ky pathway, the mechanism and preclinical profile of **AZD3458**, and detailed experimental methodologies for its evaluation.

# The PI3K Gamma (PI3Ky) Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes are intracellular signal transducers involved in a host of cellular functions, including cell growth, proliferation, survival, and motility. [1] They are divided into three classes, with Class I being the most implicated in cancer and immune regulation.[2]

### Structure and Activation of PI3Ky



PI3Ky is the sole member of the Class IB PI3Ks.[3] It is a heterodimeric enzyme composed of a p110y catalytic subunit and one of two non-catalytic regulatory subunits, p101 or p84.[4][5] Unlike Class IA PI3Ks that are primarily activated by receptor tyrosine kinases (RTKs), PI3Ky is uniquely activated by G-protein coupled receptors (GPCRs).[5][6] Upon ligand binding to a GPCR, the dissociated Gβy subunit of the trimeric G-protein directly binds to the p101/p84 regulatory subunit, recruiting the PI3Ky complex to the plasma membrane and activating the p110y catalytic subunit.[6] PI3Ky can also be activated downstream of RTKs and Toll-like receptors (TLRs), often involving the small GTPase Ras.[2][5]

### **Downstream Signaling Cascade**

Once activated, the p110y subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][7] PIP3 acts as a docking site on the inner leaflet of the plasma membrane for proteins containing a pleckstrin homology (PH) domain.[4]

Key downstream effectors recruited by PIP3 include phosphoinositide-dependent kinase-1 (PDK1) and the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[1][8] At the membrane, Akt is phosphorylated and fully activated by PDK1 and the mTORC2 complex.[1][8] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the mechanistic target of rapamycin (mTOR), which collectively regulate critical cellular processes.[1][4] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[6]

#### **Role in Immune Regulation**

PI3Ky is predominantly expressed in leukocytes and plays a pivotal role in regulating the immune system.[2] It is a key mediator of neutrophil and macrophage migration, recruitment, and activation.[4][5] In neutrophils, PI3Ky signaling downstream of GPCRs is critical for chemotaxis and the production of reactive oxygen species (ROS).[4] In the tumor microenvironment, PI3Ky signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive phenotype, hindering T-cell-mediated anti-tumor immunity.[9][10] Inhibition of PI3Ky can therefore "reprogram" these myeloid cells to a more pro-inflammatory, anti-tumor state.[11]





Click to download full resolution via product page

The PI3K gamma signaling cascade from receptor activation to cellular response.



# **AZD3458: A Selective PI3Ky Inhibitor**

**AZD3458** is an orally bioavailable, potent, and highly selective PI3Ky inhibitor developed for its immunomodulatory properties, particularly within the field of oncology.[12][13]

### **Potency and Selectivity Profile**

**AZD3458** demonstrates remarkable potency for the PI3Ky isoform with strong selectivity against other Class I PI3K isoforms. This selectivity is critical to minimize off-target effects associated with broader PI3K inhibition, such as metabolic dysregulation (PI3K $\alpha$ / $\beta$ ) or severe effects on the adaptive immune system (PI3K $\delta$ ).[12][14][15]

Table 1: In Vitro Enzymatic Potency and Selectivity of AZD3458

| Target Isoform | IC50 (Enzyme<br>Assay) | pIC50 | Selectivity<br>Fold vs. PI3Ky | Reference(s) |
|----------------|------------------------|-------|-------------------------------|--------------|
| РІЗКу          | 7.9 nM                 | 9.1   | -                             | [12][14]     |
| ΡΙ3Κα          | 7.9 μΜ                 | 5.1   | ~1000x                        | [12][14]     |
| РІЗКβ          | >30 μM                 | <4.5  | >3797x                        | [12][14]     |

| PI3K $\delta$  | 0.3  $\mu$ M | 6.5 | ~38x |[12][14] |

Note: IC50 values were converted from molar to nanomolar/micromolar for clarity. Selectivity fold is calculated based on the IC50 values.

#### In Vitro and In Vivo Cellular Activity

The potent enzymatic inhibition of **AZD3458** translates to on-target cellular activity at low nanomolar concentrations. It effectively blocks the PI3Ky signaling cascade, as measured by the phosphorylation of Akt, and functionally inhibits key myeloid cell activities.[9][12]

Table 2: Cellular Activity of AZD3458



| Assay                    | Cell Type            | Measurement                 | IC50                 | Reference(s) |
|--------------------------|----------------------|-----------------------------|----------------------|--------------|
| pAkt Inhibition          | Generic Cells        | pAkt<br>Phosphorylati<br>on | 8 nM                 | [12]         |
| pAkt Inhibition          | Human<br>Macrophages | pAkt S308/S473              | 32 nM (free<br>IC50) | [9][13]      |
| Neutrophil<br>Activation | Human<br>Neutrophils | General<br>Activation       | 50 nM                | [12]         |

| Myeloid Activation | Mouse Myeloid Cells | CD11b Expression | 30 nM (free IC50) |[9][13] |

## **Preclinical In Vivo Efficacy**

In syngeneic mouse tumor models, oral administration of **AZD3458** remodels the immunosuppressive TME. This activity enhances the efficacy of immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, even in models refractory to checkpoint blockade alone.[11][16]

Table 3: Summary of In Vivo Preclinical Effects of AZD3458

| Model(s)                   | Finding                                 | Quantitative Effect                            | Reference(s) |
|----------------------------|-----------------------------------------|------------------------------------------------|--------------|
| 4T1 (Breast<br>Cancer)     | Remodeled TME                           | ↓ Tumor<br>Associated<br>Macrophages by<br>20% | [9][11]      |
| 4T1                        | Reduced<br>Immunosuppressive<br>Markers | ↓ CD206 and PD-L1 expression                   | [9]          |
| 4T1, LLC, CT-26, MC-<br>38 | Enhanced Checkpoint<br>Efficacy         | Greater anti-tumor effects with α-PD-1/L1      | [11][13]     |
| CT-26 (Colon Cancer)       | Promoted T-Cell<br>Activation           | ↑ Granzyme B (gzmB)<br>mRNA by 2-fold          | [11]         |



| MC38 (Colon Cancer) | Induced Pro-inflammatory Shift | Induced gene signatures of activation |[16] |

# **Key Experimental Protocols**

The following sections describe representative methodologies for the preclinical characterization of a PI3Ky inhibitor like **AZD3458**.

### **In Vitro Kinase Inhibition Assay**

Objective: To determine the IC50 of AZD3458 against purified PI3K isoforms.

Methodology: A biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.

- Recombinant human PI3Ky,  $\alpha$ ,  $\beta$ , and  $\delta$  enzymes are individually prepared in kinase reaction buffer.
- A lipid substrate mixture containing PIP2 is prepared.
- AZD3458 is serially diluted to create a concentration gradient (e.g., from 100 μM to 1 pM).
- The enzyme, substrate, and inhibitor are combined in a multi-well plate and the reaction is initiated by the addition of ATP. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
- ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal.
- Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.
- Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated using non-linear regression analysis.

### **Cellular pAkt Inhibition Assay**

Objective: To measure the potency of **AZD3458** in inhibiting the PI3Ky pathway in a cellular context.



Methodology: Western blot or AlphaLISA/HTRF for phosphorylated Akt (pAkt).

- Human monocyte-derived macrophages (hMDMs) or a relevant cell line are seeded in 6-well plates and cultured overnight.
- Cells are serum-starved for 4-6 hours to reduce basal signaling.
- Cells are pre-incubated with a serial dilution of AZD3458 for 1-2 hours.
- The PI3Ky pathway is stimulated with a relevant agonist (e.g., a chemokine like MIP-1α or C5a) for a short period (e.g., 5-10 minutes).
- The reaction is stopped by placing the plates on ice and washing with cold PBS.
- Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Total protein concentration is determined using a BCA assay.
- Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against pAkt (Ser473) and total Akt.
- Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system.
- Band intensities are quantified, and the ratio of pAkt to total Akt is calculated. IC50 values
  are determined by plotting the normalized ratios against the inhibitor concentration.

#### **Human Neutrophil Activation Assay**

Objective: To assess the functional impact of **AZD3458** on human neutrophil activation.

Methodology: Flow cytometry analysis of surface marker upregulation.

- Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Polymorphprep™).
- Isolated neutrophils are resuspended in assay buffer.
- Cells are pre-incubated with a serial dilution of **AZD3458** for 30 minutes at 37°C.



- Neutrophils are stimulated with a GPCR agonist such as fMLP or C5a for 15-30 minutes.
- The reaction is stopped by adding cold FACS buffer.
- Cells are stained with a fluorescently-conjugated antibody against an activation marker, such as CD11b.
- Samples are analyzed on a flow cytometer, and the median fluorescence intensity (MFI) of CD11b is measured.
- Data is normalized to controls, and the IC50 for the inhibition of neutrophil activation is calculated.

### In Vivo Syngeneic Tumor Model Evaluation

Objective: To evaluate the anti-tumor efficacy of **AZD3458**, alone and in combination with checkpoint inhibitors.

#### Methodology:

- Female BALB/c or C57BL/6 mice are inoculated subcutaneously or orthotopically with a syngeneic tumor cell line (e.g., 4T1, CT-26, MC-38).
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Mice are randomized into treatment groups: (1) Vehicle, (2) AZD3458, (3) anti-PD-1/PD-L1 antibody, (4) AZD3458 + anti-PD-1/PD-L1 antibody.
- AZD3458 is administered orally, for example, at 20 mg/kg twice daily.[9] The checkpoint inhibitor is administered intraperitoneally, for example, at 10 mg/kg three times a week.
- Tumor volume and body weight are measured 2-3 times per week.
- At the end of the study, tumors and spleens are harvested for ex vivo analysis.
- Tumor microenvironment analysis is performed using multi-color flow cytometry to quantify immune cell populations (CD8+ T-cells, macrophages, MDSCs) and their expression of activation/suppression markers (GzmB, Perforin, CD206, PD-L1).[9][11]



• Efficacy is determined by comparing tumor growth inhibition (TGI) between groups.



Click to download full resolution via product page



Preclinical evaluation workflow for the PI3K gamma inhibitor AZD3458.

#### **Conclusion and Future Directions**

The PI3Ky signaling pathway is a central node in the regulation of myeloid cell-driven immune suppression. The selective inhibitor **AZD3458** has demonstrated a compelling preclinical profile, characterized by high potency, excellent selectivity, and robust functional effects on immune cells. By alleviating myeloid-mediated immunosuppression in the tumor microenvironment, **AZD3458** can promote an anti-tumor immune response and synergize with immune checkpoint blockade. These findings highlight the significant therapeutic potential of targeting PI3Ky with selective agents like **AZD3458** to overcome resistance to immunotherapy and improve patient outcomes in oncology. Further clinical investigation is warranted to translate these promising preclinical results into effective cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phosphoinositide 3-kinase Wikipedia [en.wikipedia.org]
- 2. Signalling by the phosphoinositide 3-kinase family in immune cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function, Regulation and Biological Roles of PI3Ky Variants PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PI3Ky in the immune system: new insights and translational implications PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of phosphatidyl inositol 3 kinase gamma (PI3Ky) in respiratory diseases [cell-stress.com]
- 6. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]







- 10. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AZD3458 [openinnovation.astrazeneca.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Quantitative systems pharmacology model-based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Ky Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PI3K gamma signaling pathway and AZD3458].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1460639#pi3k-gamma-signaling-pathway-and-azd3458]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com